molecular formula C10H12F3NO2 B1411876 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine CAS No. 2166702-02-7

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine

Cat. No.: B1411876
CAS No.: 2166702-02-7
M. Wt: 235.2 g/mol
InChI Key: QWNVNLJOBJVQTN-UHFFFAOYSA-N
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Description

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is an organic compound characterized by the presence of trifluoroethoxy and phenoxy groups attached to an ethylamine backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine typically involves the reaction of 2,2,2-trifluoroethanol with phenol derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield trifluoroacetic acid, while reduction can produce trifluoroethanol .

Mechanism of Action

The mechanism by which 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
  • 2,2,2-Trifluoroethanol
  • 2,2,2-Trifluoroethylamine

Uniqueness

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is unique due to its specific combination of trifluoroethoxy and phenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specialized applications .

Properties

IUPAC Name

2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6H,4-5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNVNLJOBJVQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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